molecular formula C19H14O4S2 B2452359 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 433311-55-8

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No.: B2452359
CAS No.: 433311-55-8
M. Wt: 370.44
InChI Key: CGUHLNPPPXFPOF-VQHVLOKHSA-N
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Description

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized catalysts and reaction conditions. The choice of method depends on the desired purity, yield, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring system and exhibit similar electronic properties.

    5-methoxy-2-phenyl derivatives: Compounds with similar structural motifs but different substituents on the phenyl ring.

Uniqueness

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4S2/c1-22-13-6-8-15(16(20)9-7-14-4-2-10-24-14)17(12-13)23-19(21)18-5-3-11-25-18/h2-12H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUHLNPPPXFPOF-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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